
2-Chloro-4-methyl-7-aminoquinoline
概要
説明
2-Chloro-4-methyl-7-aminoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiplasmodial Activity : A study by Casagrande et al. (2012) synthesized and tested derivatives of 7-chloro-4-aminoquinoline, including compounds structurally similar to 2-Chloro-4-methyl-7-aminoquinoline, against Plasmodium falciparum. These compounds exhibited moderate to high antiplasmodial activities, with the most potent molecules inhibiting the growth of both chloroquine-sensitive and -resistant strains of P. falciparum (Casagrande et al., 2012).
Role in Malaria Chemotherapy : Dola et al. (2016) identified a novel 4-aminoquinoline derivative with curative activity against chloroquine-resistant malaria parasites for preclinical development as a blood schizonticidal agent (Dola et al., 2016).
Antiviral and Antimalarial Activities : A recent study by Mizuta et al. (2023) reports on the structural functionalization of 7-chloro-4-aminoquinoline derivatives, leading to compounds with potent anti-malarial and anti-viral effects, including against SARS-CoV-2 (Mizuta et al., 2023).
Anti-Mycobacterial Activity : Bispo et al. (2017) synthesized and evaluated three series of 7-chloro-4-aminoquinolines, including compounds structurally related to this compound, against Mycobacterium tuberculosis. The study also performed a hologram quantitative structure–activity relationship (HQSAR) analysis of these compounds (Bispo et al., 2017).
In Vitro Cytotoxicity Evaluation : Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and examined their cytotoxic effects on human breast tumor cell lines, highlighting the potential of 4-aminoquinoline as a prototype molecule for new anticancer agents (Zhang et al., 2007).
作用機序
Target of Action
2-Chloro-4-methyl-7-aminoquinoline, also known as 2-chloro-4-methylquinolin-7-amine, is a derivative of 4-aminoquinoline . The 4-aminoquinoline nucleus is found ubiquitously in nature and is used in the design of bioactive compounds displaying various activities such as antimicrobial, antiviral, anti-inflammatory, immune-modulatory, and anticancer . .
Mode of Action
It is known that 4-aminoquinoline derivatives often work through nucleophilic aromatic substitution reactions . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited (e.g., antimicrobial, antiviral, etc.).
Biochemical Pathways
4-aminoquinoline derivatives have been found to have a broad spectrum of bioactivities, suggesting they may interact with multiple pathways .
Result of Action
Given the broad spectrum of bioactivities exhibited by 4-aminoquinoline derivatives, the effects could potentially be diverse depending on the specific biological activity being exhibited .
Safety and Hazards
将来の方向性
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have highlighted the versatile applications of this compound in the fields of industrial and synthetic organic chemistry . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of 2-Chloro-4-methyl-7-aminoquinoline and its derivatives .
特性
IUPAC Name |
2-chloro-4-methylquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-10(11)13-9-5-7(12)2-3-8(6)9/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYZUVHSCLRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282125 | |
| Record name | 2-Chloro-4-methyl-7-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114058-74-1 | |
| Record name | 2-Chloro-4-methyl-7-aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
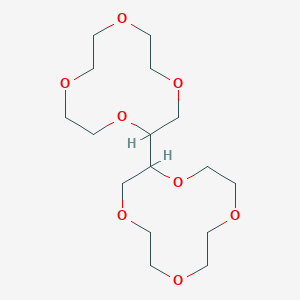

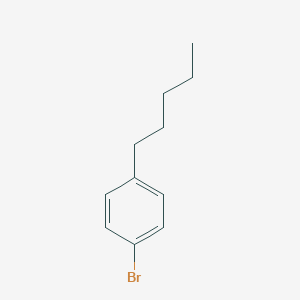
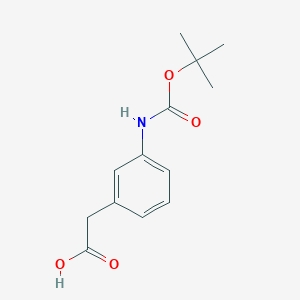


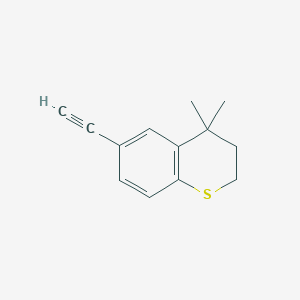
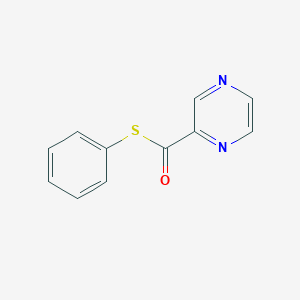


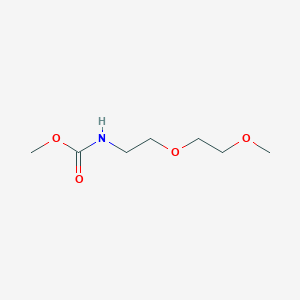
![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

